REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH:9]=C)=[CH:6][C:7]=1[CH3:8].C[N+]1([O-])CC[O:15]CC1>CC#N.O.O=[Os](=O)(=O)=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH:9]=[O:15])=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
34.1 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C)C=C
|
Name
|
NaIO4
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28.4 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.013 mL
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with additional EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(N=N1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |